Furosemide-d5

Overview

Description

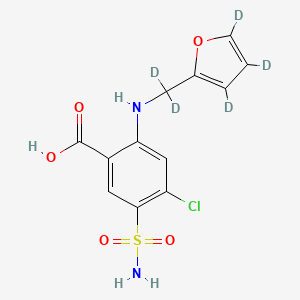

Furosemide-d5 is a deuterium-labeled analogue of furosemide, a potent loop diuretic widely used in medical treatments. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of furosemide without altering its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furosemide-d5 typically involves the deuteration of furosemide. One common method includes the reaction of furosemide with deuterated reagents under controlled conditions. For instance, furosemide can be reacted with deuterated sulfuric acid in the presence of a deuterated solvent to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize the yield and purity of this compound, which is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Stability and Degradation Reactions

Furosemide-d5 exhibits high stability under diverse storage and analytical conditions, making it ideal for long-term studies. Key findings include:

Table 1: Stability of this compound Under Various Conditions

| Condition | Duration | Recovery (%) | Notes |

|---|---|---|---|

| Room temperature (25°C) | 20 hours | 98.2–101.4 | No significant degradation |

| 40°C | 7 days | 95.6–102.1 | Minimal deviation from baseline |

| -78°C | 161 days | 97.8–103.3 | Optimal long-term storage |

| Autosampler (10°C) | 96 hours | 94.5–105.0 | Suitable for extended analysis |

- Key Observations :

Table 2: Performance Metrics in LC-MS/MS Assays

| Parameter | Value (this compound) | Notes |

|---|---|---|

| Recovery (%) | 92.4–106.8 | Consistent across plasma/urine |

| Matrix Effect (%) | 89.3–110.2 | Minimal ion suppression/enhancement |

| Linearity Range (μg/mL) | 0.1–50 | |

| Lower Limit of Quantitation | 0.1 μg/mL | High sensitivity |

- Role in Metabolism Studies :

Pharmacokinetic and Isotopic Effects

Deuteration minimally alters pharmacokinetic properties compared to unlabeled furosemide:

- Volume of Distribution : 0.14–0.18 L/kg (similar to furosemide) .

- Half-Life : ~2 hours, consistent with non-deuterated analogs .

- Urinary Excretion : >90% unchanged, mirroring furosemide’s renal clearance .

Table 3: Furosemide vs. This compound

| Property | Furosemide | This compound |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₂H₆D₅ClN₂O₅S |

| Molecular Weight | 330.74 g/mol | 335.78 g/mol |

| Key Use | Therapeutic diuretic | Analytical internal standard |

| Stability in Blood | Moderate | High (161 days at -78°C) |

Research Implications

Scientific Research Applications

Pharmacokinetics and Analytical Applications

Furosemide-d5 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This application is crucial for accurately quantifying furosemide levels in biological matrices, such as urine and blood.

Quantification in Biological Samples

- Methodology : this compound serves as an internal standard during the quantification of furosemide in human urine samples. The use of this compound allows for enhanced selectivity and specificity during analysis by compensating for matrix effects and variability in sample preparation .

- Study Findings : In a study assessing the selectivity and specificity of this compound, it was demonstrated that there were no interfering peaks at the retention times for both furosemide and this compound in urine samples from multiple individuals, ensuring reliable quantitation .

Clinical Applications

Furosemide is widely recognized for its therapeutic uses, particularly in managing conditions such as edema associated with heart failure, liver cirrhosis, and renal disease. This compound's role extends to clinical research where it aids in understanding drug metabolism and patient response.

Therapeutic Monitoring

- Impact on Dosage Regimens : The pharmacokinetic profiles derived from studies using this compound help inform dosage adjustments in clinical practice, especially in vulnerable populations like neonates .

- Case Study : A pediatric study utilized a validated VAMS (Volumetric Absorptive Microsampling) assay with this compound to assess drug levels without the need for extensive blood draws, thereby improving patient comfort and compliance .

Research on Drug Interactions

This compound is also instrumental in studying drug-drug interactions involving furosemide. Its stable isotopic nature allows researchers to trace metabolic pathways and interactions more effectively.

Interaction Studies

- Example : Research has indicated that co-administration of furosemide with other medications can alter its pharmacokinetics significantly. This compound facilitates these studies by providing a clear marker to differentiate between endogenous and exogenous sources of furosemide during metabolic assessments .

Environmental Impact Studies

Recent studies have begun to explore the environmental fate of pharmaceuticals, including furosemide and its derivatives like this compound. Understanding how these compounds behave in various ecosystems is crucial for assessing their ecological impact.

Pollution Studies

- Findings : Research indicates that furosemide can persist in aquatic environments, raising concerns about its effects on wildlife and water quality. The use of deuterated compounds like this compound aids in tracking these substances through environmental monitoring efforts .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Internal standard for quantifying furosemide | Enhanced selectivity and specificity in analyses |

| Clinical Monitoring | Assessing drug levels in patients | Improved patient compliance through less invasive methods |

| Drug Interaction Studies | Evaluating impacts of co-administered medications | Clear differentiation of drug sources |

| Environmental Studies | Tracking pharmaceutical pollutants | Persistence of furosemide raises ecological concerns |

Mechanism of Action

Furosemide-d5 exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The deuterium labeling does not alter this mechanism but allows for detailed study of the drug’s pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Furosemide: The non-deuterated form, widely used as a diuretic.

Torsemide: Another loop diuretic with a similar mechanism of action.

Bumetanide: A potent loop diuretic with a different chemical structure but similar pharmacological effects.

Uniqueness

Furosemide-d5 is unique due to its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This labeling allows researchers to distinguish between the administered drug and its metabolites, providing insights into the drug’s behavior in the body .

Biological Activity

Furosemide-d5 is a deuterated form of furosemide, a potent loop diuretic widely used in clinical settings for conditions such as heart failure and edema. The incorporation of deuterium enhances the stability and pharmacokinetic properties of the compound, making it a valuable tool in pharmacological research and clinical studies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

Furosemide acts primarily by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. The biological effects include:

- Diuretic Action : this compound retains the diuretic properties of furosemide, promoting diuresis through enhanced renal excretion.

- Vasodilatory Effects : It induces vasodilation, which decreases preload and afterload on the heart, beneficial in treating acute pulmonary edema .

- Electrolyte Imbalance : Furosemide can cause electrolyte disturbances, particularly hypokalemia and hyponatremia, due to its mechanism of action .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic application. Key parameters include:

- Absorption : Following oral administration, this compound exhibits variable bioavailability (approximately 60-70%) .

- Distribution : The volume of distribution is around 0.181 L/kg in healthy subjects .

- Metabolism : this compound undergoes hepatic metabolism, primarily via glucuronidation .

- Half-life : The terminal half-life ranges from 2 to 4 hours but may extend significantly in patients with renal impairment .

- Clearance : Plasma clearance varies based on patient condition, with values reported at approximately 1.23 mL/kg/min for heart failure patients .

1. Selectivity and Specificity Testing

A study evaluated the selectivity and specificity of this compound using human urine samples. The results demonstrated no significant cross-interference between furosemide and this compound during analytical testing, confirming the reliability of this compound as an internal standard in quantitative assays .

2. Toxicological Assessment

Toxicological studies have shown that high doses of furosemide can induce cytotoxic effects in isolated hepatocytes. For instance, exposure to concentrations around 0.5 mM led to significant alterations in cell viability and ultrastructural integrity . Additionally, genetic studies indicated that while furosemide can induce chromosomal aberrations in certain cell lines, it was not mutagenic under all tested conditions .

3. Clinical Implications

Clinical trials involving this compound have highlighted its utility in pharmacokinetic studies where isotopic labeling allows for precise tracking of drug metabolism and distribution within the body. This has implications for optimizing dosing regimens in patients with varying degrees of renal function .

Data Table: Summary of Biological Activity Parameters

| Parameter | Furosemide | This compound |

|---|---|---|

| Mechanism of Action | Na-K-2Cl inhibitor | Na-K-2Cl inhibitor |

| Bioavailability | 60-70% | 60-70% |

| Volume of Distribution | 0.181 L/kg | Similar |

| Half-life | 2-4 hours | Similar |

| Clearance | 1.23 mL/kg/min (heart failure) | Similar |

| Toxicity | Electrolyte imbalance; hepatotoxicity at high doses | Similar potential |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Furosemide-d5 in biological matrices, and how do they ensure precision?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying this compound in plasma, urine, or tissue samples. This method leverages deuterium's isotopic mass shift (Δm/z = 5) to differentiate this compound from its non-deuterated counterpart. Critical parameters include:

- Chromatographic separation : Use C18 reverse-phase columns with mobile phases optimized for polarity (e.g., acetonitrile/water with 0.1% formic acid) .

- Internal standards : Isotopically labeled internal standards (e.g., Furosemide-d10) minimize matrix effects .

- Validation : Follow FDA/ICH guidelines for linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>85%) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies must assess degradation kinetics under:

- Thermal stress : Store samples at -80°C, 4°C, and 25°C for 0–30 days. Monitor degradation via HPLC-MS/MS, focusing on hydrolytic cleavage of the sulfonamide group .

- Photostability : Expose solutions to UV-Vis light (ICH Q1B) and quantify photodegradants (e.g., saluamine derivatives) .

- Long-term stability : Use Arrhenius modeling to predict shelf-life, assuming first-order kinetics .

Q. What synthetic strategies ensure high isotopic purity (>98%) for this compound?

Deuterium incorporation typically occurs at the chloroaniline moiety via acid-catalyzed H/D exchange in deuterated solvents (e.g., D2O/DMSO). Post-synthesis, validate isotopic purity using:

- NMR : Compare ¹H and ²H spectra to confirm deuteration sites .

- Isotopic abundance : Measure via high-resolution MS (HRMS) with a tolerance of ±5 ppm .

Advanced Research Questions

Q. How can isotopic effects of this compound influence pharmacokinetic (PK) studies, and how should researchers account for them?

Deuterium’s kinetic isotope effect (KIE) alters metabolic pathways, potentially reducing CYP450-mediated oxidation rates. To mitigate bias:

- Control experiments : Compare PK parameters (AUC, Cmax) of this compound vs. non-deuterated Furosemide in vivo .

- Computational modeling : Use QM/MM simulations to predict deuteration’s impact on enzyme-substrate binding .

- Dose adjustment : Calibrate dosing based on KIE (e.g., 10–20% higher doses for deuterated analogs) .

Q. What experimental designs resolve contradictions in this compound’s reported renal clearance mechanisms?

Conflicting data on tubular secretion vs. reabsorption require:

- Multispecies models : Compare clearance in knockout rodents (e.g., OAT1/3 null mice) and human proximal tubule cells .

- Transport inhibition assays : Use probenecid (OAT inhibitor) or cimetidine (MATE inhibitor) to isolate transport pathways .

- Microdialysis : Quantify unbound drug concentrations in renal interstitial fluid .

Q. How can researchers integrate this compound tracer studies with metabolomics to map diuretic resistance pathways?

Combine stable isotope labeling with untargeted metabolomics:

- Tracer administration : Co-administer this compound and ¹³C-glucose to track metabolic flux in resistant vs. responsive models .

- Pathway enrichment : Use tools like MetaboAnalyst to identify dysregulated pathways (e.g., prostaglandin E2 synthesis) .

- Multi-omics validation : Correlate metabolomic data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles .

Q. Methodological Considerations for Data Presentation

- Tables : Use Roman numerals for table numbering, and ensure self-explanatory titles (e.g., Table I: Stability of this compound in Plasma at -80°C). Include footnotes for statistical parameters (mean ± SD, n=6) .

- Figures : Label axes with units (e.g., Time (h) vs. Concentration (ng/mL)) and use error bars (±SEM). For chromatograms, annotate peaks (this compound: tR = 4.2 min; internal standard: tR = 5.1 min) .

Properties

IUPAC Name |

4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661989 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189482-35-6 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.